1-Methylazocane hydrochloride

Description

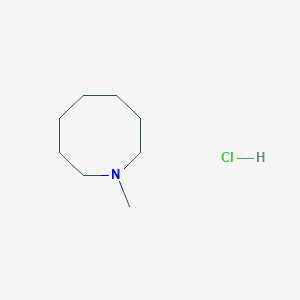

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7500-34-7 |

|---|---|

Molecular Formula |

C8H18ClN |

Molecular Weight |

163.69 g/mol |

IUPAC Name |

1-methylazocane;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-9-7-5-3-2-4-6-8-9;/h2-8H2,1H3;1H |

InChI Key |

KCHWMQOETXDHQF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCCCC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Methylazocane Hydrochloride

Retrosynthetic Analysis of the 1-Methylazocane Hydrochloride Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. 3ds.comdeanfrancispress.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions. lkouniv.ac.inspcmc.ac.in

For this compound, the most logical primary disconnection is the ionic bond between the tertiary amine and hydrochloric acid, leading to the free base, 1-methylazocane. The key challenge then lies in the construction of the eight-membered azocane (B75157) ring. A common retrosynthetic approach for N-methylated cyclic amines involves disconnecting the N-methyl group, suggesting a precursor of azocane itself, which can be methylated in a subsequent step.

Further disconnection of the azocane ring can be envisioned through two main pathways:

C-N Bond Disconnection: This approach breaks one of the carbon-nitrogen bonds within the ring, leading to a linear amino-halide or a related bifunctional precursor. For instance, cleaving the N1-C8 bond would suggest a precursor like 7-halo-N-methylheptylamine, which could undergo intramolecular cyclization.

C-C Bond Disconnection: This strategy involves breaking a carbon-carbon bond within the hydrocarbon chain of the ring. This might lead to precursors that can be cyclized through ring-closing metathesis or other carbon-carbon bond-forming reactions, although this is generally a more complex approach for simple azocanes.

The most straightforward retrosynthetic pathway for 1-methylazocane points towards precursors that can readily undergo intramolecular cyclization to form the eight-membered ring, followed by N-methylation if the nitrogen is not already methylated in the precursor.

Established and Novel Synthetic Routes to this compound

The synthesis of this compound can be achieved through various established and emerging synthetic methodologies. These routes primarily focus on the efficient construction of the azocane ring, followed by N-methylation and salt formation.

Cyclization Strategies in Azacyclic Synthesis

The formation of the eight-membered azocane ring is the most critical step in the synthesis of 1-Methylazocane. Several cyclization strategies have been developed for the synthesis of azacyclic compounds.

Intramolecular Nucleophilic Substitution: This is a classical and widely used method. It typically involves the reaction of a primary or secondary amine with a leaving group (e.g., a halide) at the terminus of a long alkyl chain. For the synthesis of azocane, this would involve the intramolecular cyclization of a 7-haloheptylamine derivative.

Reductive Amination of Dicarbonyl Compounds: The reaction of a diamine with a dicarbonyl compound, followed by reduction, can lead to the formation of a heterocyclic ring. For azocane synthesis, this could involve the reductive amination of a 1,7-dicarbonyl compound with a methylamine (B109427) source.

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium or molybdenum complexes, allows for the formation of cyclic alkenes from diene precursors. A diene-containing amine could be cyclized to an unsaturated azocane derivative, which would then require reduction to yield the saturated ring.

Rhodium-Catalyzed Cycloaddition–Fragmentation: A more recent and modular approach to substituted azocanes involves a rhodium-catalyzed cycloaddition–fragmentation process of N-cyclopropylacrylamides. nih.govacs.org This strategy provides access to a variety of substituted azocanes. nih.govacs.org

Intramolecular Hydroaminomethylation: This method has been used to construct the azocane moiety in complex natural product synthesis. nih.gov

The choice of cyclization strategy often depends on the availability of starting materials, desired substitution patterns, and scalability of the reaction.

Amination and N-Methylation Techniques for Azacyclic Systems

Once the azocane ring is formed, or if a precursor amine is used, N-methylation is a key step to arrive at 1-methylazocane.

Eschweiler-Clarke Reaction: This is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde (B43269). It is a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the reducing agent.

N-Alkylation with Methylating Agents: Direct alkylation of azocane with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) is a common method. researchgate.net Care must be taken to control the reaction conditions to avoid over-alkylation to form a quaternary ammonium (B1175870) salt.

Catalytic N-Methylation with Methanol (B129727): More recently, catalytic methods using methanol as a methylating agent have been developed. organic-chemistry.org These methods are often more environmentally friendly and can be highly selective. organic-chemistry.org For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown high catalytic performance for the N-methylation of various amines. organic-chemistry.org

The selection of the N-methylation technique depends on factors such as the substrate's reactivity, the desired selectivity (mono- vs. dimethylation), and the scale of the synthesis.

Hydrochlorination Procedures in Organic Synthesis

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 1-methylazocane, with hydrochloric acid.

Anhydrous HCl in an Organic Solvent: A common procedure involves dissolving the tertiary amine in a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) and then bubbling anhydrous hydrogen chloride gas through the solution or adding a solution of HCl in an organic solvent. wikipedia.org The hydrochloride salt, being less soluble in the organic solvent, often precipitates out and can be collected by filtration.

Aqueous HCl followed by Solvent Removal: Alternatively, the amine can be treated with an aqueous solution of hydrochloric acid. The water and any excess HCl are then removed under reduced pressure to yield the hydrochloride salt. This method is straightforward but may require more rigorous drying of the final product.

The choice of hydrochlorination procedure depends on the physical properties of the amine and its hydrochloride salt, as well as the desired purity of the final product.

Investigation of Precursor Compounds in this compound Synthesis

The successful synthesis of this compound relies on the careful selection and preparation of key precursor compounds and the characterization of synthetic intermediates.

Identification and Characterization of Key Synthetic Intermediates

The intermediates in the synthesis of this compound will vary depending on the chosen synthetic route. However, some common classes of intermediates can be identified.

For a synthesis proceeding via intramolecular cyclization, a key intermediate would be a 7-functionalized N-methylheptylamine . The functional group would be a leaving group suitable for nucleophilic substitution, such as a halide (bromo- or chloro-) or a sulfonate ester (tosylate or mesylate). The characterization of this intermediate would involve techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the N-methyl group, the heptyl chain, and the terminal functional group.

Mass Spectrometry (MS): This would provide the molecular weight of the intermediate, confirming its identity.

Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the N-H bond (if a secondary amine is an intermediate) and C-H bonds.

Another important intermediate is the free base, 1-methylazocane , before its conversion to the hydrochloride salt. Its characterization would also rely on NMR and MS to confirm the cyclic structure and the presence of the N-methyl group.

In routes involving ring-closing metathesis, an N-methyl-N-(hept-6-en-1-yl)prop-2-en-1-amine or a similar diene would be a crucial intermediate. Its characterization would focus on identifying the signals corresponding to the vinyl protons in the NMR spectrum.

The table below summarizes some potential key intermediates and their expected characterization data.

| Intermediate Name | Synthetic Route | Key Characterization Techniques | Expected Observations |

| 7-Bromo-N-methylheptan-1-amine | Intramolecular Cyclization | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the N-methyl group, the seven-carbon chain, and the carbon bearing the bromine atom. Molecular ion peak in MS corresponding to C₈H₁₈BrN. |

| 1-Methylazocane | All routes (final free base) | ¹H NMR, ¹³C NMR, GC-MS | Characteristic signals for the cyclic protons and the N-methyl group. A single peak in GC with the correct mass spectrum. |

| N-Methyl-N-(hept-6-en-1-yl)prop-2-en-1-amine | Ring-Closing Metathesis | ¹H NMR, ¹³C NMR | Signals in the olefinic region (δ 5-6 ppm) of the ¹H NMR spectrum corresponding to the vinyl protons. |

| N-Methylhexahydroazepin-4-one | Route via Dieckmann cyclization | ¹³C NMR, IR | Carbonyl signal around 200-210 ppm in ¹³C NMR. Strong C=O stretch in IR spectrum around 1715 cm⁻¹. |

The thorough characterization of these intermediates is essential to ensure the success of each synthetic step and the purity of the final product, this compound.

Optimization of Reaction Conditions for Precursor Conversion

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, reaction time, and catalyst system. While specific optimization data for the synthesis of 1-methylazocane is not extensively published, the principles can be derived from studies on analogous cyclic amines and related reductive amination processes.

Eschweiler-Clarke Methylation of Azocane

The traditional Eschweiler-Clarke reaction for the methylation of a secondary amine like azocane involves its treatment with excess formaldehyde and formic acid. wikipedia.orgorganic-chemistry.org The reaction is typically performed at elevated temperatures, often near boiling, to drive the reaction to completion. wikipedia.org The irreversible loss of carbon dioxide also propels the reaction forward. wikipedia.org

Optimization studies for similar reductive aminations, such as the Leuckart reaction (a variation of the Eschweiler-Clarke reaction), provide insight into the critical parameters. organic-chemistry.org For instance, in the reductive amination of acetophenone, the molar ratio of the formamide (B127407) reagent and the temperature were identified as crucial factors for maximizing the yield.

Table 1: General Optimization Parameters for Eschweiler-Clarke Type Reactions

| Parameter | Variation | General Observation | Rationale |

| Reagent Ratio | 1.0 - 5.0 eq. of HCHO & HCOOH | Increasing excess of reagents often improves yield. | Ensures complete conversion of the amine and drives the equilibrium towards the product. wikipedia.org |

| Temperature | 50 - 110 °C | Higher temperatures generally accelerate the reaction. | Provides the necessary activation energy for iminium ion formation and hydride transfer. google.com |

| Reaction Time | 2 - 24 hours | Time is adjusted until CO2 evolution ceases. | Indicates the completion of the reduction step. google.com |

| Solvent | Often neat or in water | The reaction is typically robust and can be run without an additional organic solvent. wikipedia.org | Simplifies the procedure and work-up. |

This table is a generalized representation based on established principles of the Eschweiler-Clarke reaction and related literature.

Catalytic N-Methylation of Azocane

Modern catalytic methods using methanol as a C1 source offer a more sustainable route. These reactions are sensitive to the choice of catalyst, base, and solvent. For example, studies on the N-methylation of various amines with methanol have shown that iridium or ruthenium-based catalysts are highly effective. nih.govrsc.orgrsc.org The choice of a weak base, such as cesium carbonate (Cs₂CO₃), is often crucial for the reaction's success under milder conditions. nih.gov

Table 2: Optimization of Catalytic N-Methylation of Amines with Methanol

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ir/ZnO (0.5) | None | Mesitylene/Methanol | 130 | High |

| 2 | (DPEPhos)RuCl₂PPh₃ (0.5) | Cs₂CO₃ (0.5) | Methanol | 140 | >90 |

| 3 | (DPEPhos)RuCl₂PPh₃ (0.5) | K₂CO₃ (0.5) | Methanol | 140 | ~75 |

| 4 | (DPEPhos)RuCl₂PPh₃ (0.5) | None | Methanol | 140 | 0 |

Data in this table is illustrative, based on findings from studies on various amines to demonstrate the effect of different parameters on catalytic N-methylation. nih.govrsc.org The results highlight the importance of the catalyst-base combination and temperature in achieving high conversion.

Reductive Amination of an Azocanone Precursor

For a reductive amination pathway starting from a ketone like azocan-4-one, optimization would focus on the efficiency of both the initial imine/enamine formation with methylamine and the subsequent reduction. The reaction temperature is a critical factor; for some reductive aminations, the reaction does not proceed at room temperature but requires heating to the 70-75 °C range for optimal conversion. researchgate.net The choice of reducing agent and the presence of an acid or Lewis acid catalyst can also significantly impact the outcome. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 1 Methylazocane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the intricate three-dimensional structure of molecules in solution. For 1-Methylazocane hydrochloride, NMR provides critical data on the proton and carbon environments, their connectivity, and spatial relationships, which are fundamental to understanding its conformational dynamics.

In the ¹H NMR spectrum, the protons on the carbons adjacent to the positively charged nitrogen (C2 and C8) are expected to be deshielded and appear at a lower field compared to the other methylene (B1212753) protons of the ring. The N-methyl protons also experience a downfield shift upon protonation. The remaining methylene protons of the azocane (B75157) ring will exhibit complex splitting patterns due to geminal and vicinal couplings, further complicated by the conformational flexibility of the eight-membered ring.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbons flanking the nitrogen atom (C2 and C8) are shifted downfield due to the electron-withdrawing effect of the ammonium (B1175870) group. The N-methyl carbon also shows a characteristic chemical shift. The chemical shifts of the other ring carbons are found in the typical aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~ 2.8 - 3.0 | ~ 45 - 48 |

| C2-H₂, C8-H₂ | ~ 3.2 - 3.5 | ~ 55 - 58 |

| C3-H₂, C7-H₂ | ~ 1.8 - 2.0 | ~ 25 - 28 |

| C4-H₂, C6-H₂ | ~ 1.5 - 1.7 | ~ 22 - 25 |

| C5-H₂ | ~ 1.4 - 1.6 | ~ 28 - 31 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to elucidate the conformational preferences of the this compound ring, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals the scalar coupling network between protons. Cross-peaks in the COSY spectrum would confirm the connectivity of the methylene groups within the azocane ring, allowing for a sequential walk-through of the proton spin systems from C2 to C8.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Each cross-peak in the HMQC or HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, enabling the definitive assignment of the carbon resonances based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons, which is directly related to the molecule's conformation. For the flexible azocane ring, NOESY can provide evidence for specific conformers, such as boat-chair or twist-boat forms, by identifying through-space interactions between protons that are distant in terms of bond connectivity but close in three-dimensional space. For instance, NOE cross-peaks between the N-methyl protons and specific ring protons can help define the orientation of the methyl group relative to the ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-resolution mass spectrometry is employed to determine the exact molecular mass of this compound with high precision. This allows for the unambiguous determination of its elemental composition. The expected monoisotopic mass of the protonated molecular ion [M+H]⁺ of 1-Methylazocane (C₈H₁₇N) would be calculated and compared to the experimentally observed value, confirming the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 1-Methylazocane Cation

| Ion Formula | Calculated m/z |

| [C₈H₁₈N]⁺ | 128.1434 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of 1-Methylazocane) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information for structural confirmation. The fragmentation of the 1-Methylazocane cation would likely proceed through characteristic pathways for cyclic amines. Common fragmentation patterns would involve the loss of small neutral molecules such as ethene or propene via ring cleavage, as well as alpha-cleavage adjacent to the nitrogen atom.

Table 3: Plausible Fragmentation Pathways for the 1-Methylazocane Cation in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 128.14 | 113.12 | CH₃ | Loss of the N-methyl group |

| 128.14 | 98.10 | C₂H₅ | Alpha-cleavage and loss of an ethyl radical |

| 128.14 | 84.08 | C₃H₇ | Ring cleavage and loss of a propyl radical |

| 128.14 | 58.07 | C₅H₁₀ | Cleavage of the azocane ring leading to smaller fragments |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. For this compound, these techniques are particularly useful for identifying vibrations associated with the N-H⁺ bond and the hydrocarbon backbone.

The IR spectrum would be dominated by strong absorptions corresponding to the C-H stretching vibrations of the methyl and methylene groups in the 2800-3000 cm⁻¹ region. A broad and strong absorption band is expected in the region of 2400-2700 cm⁻¹ due to the N-H⁺ stretching vibration of the secondary ammonium salt, which is a characteristic feature of amine hydrochlorides. C-N stretching vibrations and various bending vibrations (scissoring, wagging, twisting) of the CH₂ groups would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The C-H stretching vibrations would also be prominent in the Raman spectrum. The symmetric breathing vibrations of the azocane ring could potentially be observed as well.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound *

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H⁺ Stretch (broad) | ~ 2400 - 2700 | Weak or not observed |

| C-H Stretch (asymmetric & symmetric) | ~ 2850 - 2960 | ~ 2850 - 2960 |

| CH₂ Scissoring | ~ 1450 - 1470 | ~ 1450 - 1470 |

| C-N Stretch | ~ 1100 - 1200 | ~ 1100 - 1200 |

| Ring Vibrations | Fingerprint region (< 1400) | Fingerprint region (< 1400) |

Note: These are predicted values and are subject to variations based on the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Solid-State Structure and Stereochemistry

As of the latest literature review, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the principles of its solid-state structure can be understood by examining related cyclic amine hydrochlorides that have been characterized by X-ray diffraction.

A relevant analogue is piperidine (B6355638) hydrochloride, the hydrochloride salt of a six-membered saturated nitrogen heterocycle. The crystallographic data for piperidine hydrochloride reveals key features that would be anticipated in the structure of this compound. The piperidine ring in its hydrochloride salt typically adopts a stable chair conformation. This conformation minimizes steric strain and torsional strain within the ring. The protonated nitrogen atom forms a strong hydrogen bond with the chloride anion.

A patent for a synthetic method of piperidine hydrochloride provides the following crystallographic data, which serves as a valuable reference. google.com

Interactive Data Table: Crystallographic Data for Piperidine Hydrochloride

| Parameter | Value |

| Chemical Formula | C₅H₁₂ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1270(2) |

| b (Å) | 6.8317(2) |

| c (Å) | 20.9377(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 875.5(1) |

| Z | 4 |

| Temperature (K) | 200.00(10) |

Data sourced from patent CN105924408A. google.com

In the case of this compound, the eight-membered azocane ring is significantly more flexible than the six-membered piperidine ring. Conformational analysis of azocane systems suggests that they can adopt several low-energy conformations, such as boat-chair, twist-chair, and crown conformations. The specific conformation adopted in the solid state would be influenced by the steric demands of the N-methyl group and the crystal packing forces, including hydrogen bonding with the chloride anion.

The N-methyl group can exist in either an axial or equatorial position relative to the mean plane of the ring. The preferred orientation would be the one that minimizes steric interactions with the rest of the ring. X-ray crystallography would definitively determine this orientation and provide precise measurements of the C-N-C bond angles and the torsion angles within the azocane ring.

Analytical Methodologies for Quantification and Characterization of 1 Methylazocane Hydrochloride

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation for both purity determination and quantitative assessment. For a compound such as 1-Methylazocane hydrochloride, a combination of liquid and gas chromatography would be anticipated to provide a comprehensive analytical profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be the primary choice for the assay and impurity profiling of this compound.

Method development would involve a systematic approach to optimize separation parameters. Key considerations would include the selection of a suitable stationary phase (e.g., a C18 or C8 column), a mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and the detector wavelength. Given the lack of a strong chromophore in the 1-Methylazocane structure, UV detection at a low wavelength (e.g., ~200-215 nm) or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would be necessary.

Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines. Current time information in Bangalore, IN.bris.ac.ukamazonaws.com This process ensures that the analytical method is suitable for its intended purpose.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Illustrative Validation Data for a Hypothetical HPLC Method:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds, which can be present as residual solvents from the manufacturing process. researchgate.netajol.infogoogle.com For this compound, a headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) would be the standard approach to quantify residual solvents.

The method would involve dissolving the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed vial, heating the vial to allow volatile impurities to partition into the headspace, and then injecting an aliquot of the headspace gas into the GC system.

Typical GC Parameters for Residual Solvent Analysis:

| Parameter | Condition |

| Column | DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 140 °C |

| Detector (FID) Temp | 250 °C |

| Oven Program | Gradient program (e.g., 40 °C for 10 min, ramp to 240 °C) |

| Headspace Sampler | Vial Equilibration Temp: 80 °C, Time: 30 min |

Chiral Chromatography for Enantiomeric Purity Analysis

Since 1-Methylazocane is a chiral molecule, it is essential to control its enantiomeric purity, as different enantiomers can have different pharmacological activities. Chiral chromatography is the most effective technique for separating enantiomers. researchgate.net This can be achieved using either a chiral stationary phase (CSP) in HPLC or a chiral capillary column in GC.

For HPLC, a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) is often effective for separating enantiomers of amines. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol.

Example Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 210 nm |

Electrophoretic Methods for Charge-Based Separation

Capillary Electrophoresis (CE) is a powerful separation technique based on the differential migration of charged species in an electric field. As this compound is a cationic compound, CE could be a viable alternative or complementary technique to HPLC for its analysis. The separation in CE is based on the charge-to-size ratio of the analyte.

Method development would focus on optimizing the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. For chiral separations, a chiral selector (e.g., a cyclodextrin) could be added to the BGE.

Spectrophotometric Methods for Quantitative Determination

UV-Vis spectrophotometry is a simpler and more accessible technique for quantitative analysis, although it is less specific than chromatographic methods. For a compound like this compound that lacks a significant chromophore, direct UV spectrophotometry would be challenging.

However, derivatization reactions could be employed to produce a colored product that can be quantified at a specific wavelength in the visible region. For instance, a reaction with a suitable chromogenic reagent that reacts with the secondary amine group of 1-Methylazocane could be developed. The absorbance of the resulting solution would be proportional to the concentration of the analyte.

Validation of Analytical Procedures for this compound

Regardless of the analytical technique employed, a thorough validation process is mandatory to ensure the reliability of the results. Current time information in Bangalore, IN.bris.ac.ukamazonaws.com The validation would encompass the following parameters as defined by ICH guidelines:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Linearity and Range Determination

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the assay of this compound, the linearity would typically be evaluated over a range of 80% to 120% of the nominal concentration. A series of at least five concentrations would be prepared by diluting a standard stock solution. researchgate.net Each solution would be injected multiple times, and the peak areas would be plotted against the corresponding concentrations. The linearity is typically expressed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. researchgate.net

Table 2: Hypothetical Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 80 | 1210500 |

| 90 | 1362000 |

| 100 | 1515000 |

| 110 | 1668500 |

| 120 | 1819000 |

Linear Regression Equation: y = 15120x + 1500

Coefficient of Determination (r²): 0.9995

Precision and Accuracy Evaluation

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

For this compound, precision would be assessed by analyzing multiple preparations at 100% of the test concentration. Accuracy would be evaluated by spiking the analyte at three different concentration levels (e.g., 80%, 100%, and 120%) into a sample matrix and measuring the recovery.

Table 3: Hypothetical Precision and Accuracy Data

| Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Accuracy (% Recovery) |

| 80% | 0.85 | 1.10 | 99.5 |

| 100% | 0.70 | 0.95 | 100.2 |

| 120% | 0.90 | 1.15 | 99.8 |

Robustness and System Suitability Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in mobile phase composition, pH, flow rate, and column temperature.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test parameters for an HPLC method would typically include tailing factor, theoretical plates, and repeatability of injections.

Table 4: Hypothetical Robustness Study Parameters

| Parameter | Variation | Effect on Results (% Change) |

| Flow Rate (mL/min) | ± 0.1 | < 2.0 |

| Mobile Phase pH | ± 0.2 | < 1.5 |

| Column Temperature (°C) | ± 2 | < 1.0 |

| Organic Phase in Mobile Phase (%) | ± 2% | < 2.0 |

Table 5: Hypothetical System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Areas (n=5) | ≤ 1.0% |

Biological Activity Studies of 1 Methylazocane Hydrochloride in Vitro and Ex Vivo

In Vitro Screening Assays for Preliminary Biological Activity

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound on a cellular or molecular level. nih.gov These assays can identify interactions with specific targets like receptors or enzymes and observe cellular responses.

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. malvernpanalytical.combmglabtech.com This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A thorough search of scientific databases has yielded no studies that have profiled the receptor binding affinity of 1-Methylazocane hydrochloride against any known biological receptor. While derivatives of cyclic amines have been investigated as ligands for various receptors, such as serotonin (B10506) receptors, no such data is available for this compound. nih.govnih.gov

Receptor Binding Affinity Data for this compound

| Receptor Target | Binding Affinity (Kd/Ki) | Assay Method | Source |

|---|

Enzyme inhibition assays determine a compound's ability to block the activity of a specific enzyme, a common mechanism for drug action. wikipedia.orglibretexts.orgsavemyexams.com The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC50). Although some complex azocane (B75157) derivatives have been explored as enzyme inhibitors, for instance, against cholinesterases or cyclooxygenase, no published studies were found that report on the enzyme inhibition properties of this compound. nih.govsigmaaldrich.com

Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 / Ki | Type of Inhibition | Source |

|---|

Cellular assays assess the effect of a compound on living cells, measuring parameters like cell viability, proliferation, or the activation of specific signaling pathways. nih.govbiocompare.comnih.gov Common assays include MTT or MTS assays for cell viability. promega.com There are no publicly available studies detailing the effects of this compound in any specific cellular assays. Therefore, its impact on cellular functions remains uncharacterized. dojindo.com

Cellular Assay Data for this compound

| Cell Line | Assay Type | Endpoint Measured | Result | Source |

|---|

Evaluation of Specific Modulatory Effects

Neurotransmitter Uptake Inhibition or Potentiation Studies

There is currently no available scientific literature detailing studies on the effects of this compound on the uptake or potentiation of neurotransmitters. While various derivatives of azocane have been investigated for their impact on the central nervous system, specific assays for monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) involving this compound have not been reported.

Ion Channel Modulation Studies

No published research was found that investigates the modulatory effects of this compound on ion channels. The interaction of this specific compound with voltage-gated or ligand-gated ion channels has not been a subject of documented scientific inquiry.

Antimicrobial Activity Assessments

There are no available studies reporting on the antimicrobial properties of this compound. While some complex heterocyclic compounds containing an azocane ring have been synthesized and tested for antibacterial or antifungal efficacy, the simple this compound has not been assessed. researchgate.netontosight.ai Therefore, data such as Minimum Inhibitory Concentration (MIC) values against bacterial or fungal strains for this compound are not available.

Structure Activity Relationship Sar Investigations of 1 Methylazocane Hydrochloride Derivatives

Systematic Structural Modifications of the Azocane (B75157) Ring System

Table 1: Hypothetical Modifications of the Azocane Ring and Their Potential Impact on Activity

| Modification | Rationale | Predicted Outcome on Activity (Hypothetical) |

| Introduction of alkyl substituents at various positions (C2-C7) | To probe steric tolerance and explore new binding interactions. | Activity may increase or decrease depending on the size and position of the substituent. For instance, some studies on other heterocyclic compounds have shown that substitution at specific positions can enhance potency. nih.gov |

| Introduction of polar functional groups (e.g., -OH, -NH2) | To introduce hydrogen bonding capabilities and alter solubility. | Could enhance target binding affinity and improve pharmacokinetic properties. |

| Ring contraction or expansion (e.g., to azepane or azonane) | To evaluate the optimal ring size for biological activity. Research on other cyclic amines has indicated that ring size can significantly impact efficacy. nih.gov | A change in ring size would likely alter the conformational profile and could lead to a significant change in activity. |

| Introduction of unsaturation | To create a more rigid analog and explore different conformational preferences. | Increased rigidity could lead to higher selectivity for a particular biological target. |

Note: This table is for illustrative purposes only, as specific experimental data for 1-methylazocane hydrochloride is not available.

Impact of N-Methylation and Other N-Substitutions on Activity

The nitrogen atom of the azocane ring is a key feature, and its substitution pattern is expected to have a profound impact on the compound's properties. The N-methyl group of this compound provides a specific steric and electronic profile. Comparing its activity to analogs with different N-substituents would be crucial for SAR studies.

Quaternization of the nitrogen in other chitosan (B1678972) derivatives has been shown to enhance antimicrobial activity, a principle that could be relevant here. mdpi.com The nature of the N-substituent can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological interactions. nih.gov

Table 2: Hypothetical N-Substitutions on the Azocane Ring and Their Potential Effects

| N-Substituent | Rationale | Predicted Effect on Activity (Hypothetical) |

| Hydrogen (demethylation) | To assess the role of the methyl group in target binding and lipophilicity. | Removal of the methyl group could alter the binding mode and potency. |

| Larger alkyl groups (e.g., ethyl, propyl) | To investigate the steric limits of the N-substituent binding pocket. | Activity may decrease if the substituent is too bulky for the target's binding site. |

| Aryl or benzyl (B1604629) groups | To introduce potential pi-stacking interactions with the biological target. | Could significantly enhance binding affinity if the target has a suitable aromatic pocket. |

| Acyl groups | To create neutral amides and explore different electronic and hydrogen bonding patterns. | This would alter the basicity and could lead to a different pharmacological profile. |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Influence of Counter-Ion (Hydrochloride) on Biological Interactions

The hydrochloride salt form of a drug can significantly influence its physicochemical properties, such as solubility, stability, and dissolution rate, which in turn can affect its biological activity. nih.gov While the hydrochloride salt is common in pharmaceuticals, it is important to understand its specific contribution to the biological profile of 1-methylazocane.

The hydrochloride counter-ion is generally considered pharmaceutically acceptable and is often used to improve the handling and bioavailability of basic compounds. However, the choice of a salt form can sometimes impact biological activity directly or indirectly. For example, different salt forms can lead to different crystal packing, which may affect how the drug dissolves and is absorbed.

A comprehensive study would involve preparing different salt forms (e.g., mesylate, sulfate (B86663), tartrate) of 1-methylazocane and comparing their biological activities and pharmacokinetic profiles to that of the hydrochloride salt. This would help to determine if the observed activity is solely due to the 1-methylazocane cation or if the hydrochloride counter-ion plays a modulating role.

Conformational Analysis and its Correlation with Biological Profiles

The eight-membered azocane ring is conformationally flexible and can adopt multiple low-energy shapes. bris.ac.uk The specific conformation that a molecule adopts when it binds to its biological target is crucial for its activity. Conformational analysis aims to identify these preferred three-dimensional structures. ic.ac.ukutdallas.edulasalle.edulibretexts.orgethz.ch

Computational modeling and experimental techniques like NMR spectroscopy and X-ray crystallography would be necessary to determine the conformational preferences of 1-methylazocane and its derivatives. By correlating the preferred conformations of different analogs with their biological activities, researchers could build a 3D model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. This understanding would be invaluable for designing more potent and selective compounds. For instance, if a particular "chair-boat" conformation is found to be active, future synthetic efforts could focus on creating more rigid analogs that are locked in this specific shape.

Exploration of Bioisosteric Replacements to Optimize SAR

Bioisosterism is a strategy in drug design where one part of a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. cambridgemedchemconsulting.comnih.govwikipedia.orgresearchgate.netopenaccessjournals.com For this compound, various bioisosteric replacements could be explored.

Table 3: Potential Bioisosteric Replacements for this compound

| Original Moiety | Bioisosteric Replacement | Rationale |

| Azocane ring | Cycloheptyl or cyclooctyl ring | To remove the nitrogen and assess its importance for activity. |

| Azocane ring | Other similar-sized heterocycles (e.g., containing oxygen or sulfur) | To alter hydrogen bonding capacity and polarity. |

| N-Methyl group | -NH2, -OH, -F | To explore the effect of different classical bioisosteres on activity. cambridgemedchemconsulting.com |

| Phenyl ring (if present as a substituent) | Thiophene, pyridine, or other heteroaromatic rings | To modify electronic properties and potential for hydrogen bonding. |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Mechanistic Pharmacology Studies of 1 Methylazocane Hydrochloride

Elucidation of Molecular Targets and Binding Modes

To describe this section, research would be needed to identify the specific proteins, receptors, or enzymes with which 1-Methylazocane hydrochloride interacts. This typically involves screening the compound against a panel of known biological targets. nih.gov Subsequent binding assays would then be required to quantify the affinity of the interaction, usually reported as an equilibrium dissociation constant (K_d) or an inhibitory constant (K_i). For example, studies on other compounds might identify a molecular target like the sigma-1 receptor (Sig1R) or the α1A-Adrenergic Receptor and provide detailed binding affinity data. nih.govnih.gov This fundamental information is currently unavailable for this compound.

Investigation of Downstream Signaling Pathways Modulated by this compound

Once a molecular target is identified, further investigation is required to understand how the binding of this compound affects cellular signaling cascades. This involves functional assays to measure changes in second messengers (like cAMP or intracellular calcium), protein phosphorylation, or gene expression that occur after the compound binds to its target. For instance, studies on other molecules show how they can modulate pathways such as the NE-mediated cAMP response or become partial agonists in the presence of other modulators. nih.govflemingcollege.ca Without knowing the molecular target of this compound, its impact on any downstream signaling pathways remains uncharacterized.

Kinetic Studies of Receptor-Ligand Interactions

This area of study moves beyond simple binding affinity to explore the dynamics of the interaction over time. wikipedia.org Key parameters include the association rate constant (k_on), which describes how quickly the compound binds to its receptor, and the dissociation rate constant (k_off), which measures how quickly it unbinds. nih.gov The ratio of these rates determines the binding affinity (K_d = k_off / k_on). These kinetic parameters are crucial for understanding a compound's duration of action at a molecular level. For other therapeutic agents, detailed kinetic data tables are often published, showing a range of association and dissociation rates at specific receptors, but no such data exists for this compound in the public record. nih.gov

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site used by the endogenous ligand. mdpi.com They can act as positive allosteric modulators (PAMs), which enhance the effect of the primary ligand, or negative allosteric modulators (NAMs), which reduce it. Determining if this compound acts as an allosteric modulator would require complex experiments. These would test whether the compound can alter the binding affinity or functional efficacy of a known orthosteric ligand for a particular receptor. flemingcollege.cafrontiersin.org There is no available evidence to suggest or characterize any allosteric modulatory properties for this compound.

Computational Chemistry and Molecular Modeling Studies of 1 Methylazocane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. physchemres.org These calculations can determine the three-dimensional geometry, electron distribution, and orbital energies of 1-Methylazocane hydrochloride, which are critical for predicting its reactivity and interaction with other molecules.

Detailed research findings from such theoretical studies would involve optimizing the geometry of the 1-Methylazocane cation. Following optimization, a range of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. physchemres.org A smaller energy gap suggests that the molecule is more likely to be reactive.

Furthermore, the molecular electrostatic potential (MEP) surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are central to ligand-receptor binding. The MEP map would visualize the negative potential (electron-rich) likely centered around the chloride anion and any potential hydrogen bond acceptors, and positive potential (electron-poor) around the hydrogen atoms and the quaternary ammonium (B1175870) group. Global reactivity descriptors, derived from the orbital energies, provide a quantitative measure of the molecule's reactivity. mdpi.com

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -387.54 | Hartree |

| EHOMO | -8.98 | eV |

| ELUMO | 0.52 | eV |

| Energy Gap (ΔE) | 9.50 | eV |

| Dipole Moment (µ) | 12.5 | Debye |

| Electronegativity (χ) | 4.23 | eV |

| Chemical Hardness (η) | 4.75 | eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This simulation helps in understanding the binding mode and affinity of the ligand, which is crucial for drug design and discovery. nih.govmcule.com For this compound, molecular docking simulations would be employed to screen potential biological targets and to elucidate the specific interactions that stabilize the ligand-protein complex.

The process would involve preparing the 3D structure of 1-Methylazocane and a set of potential protein targets. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site, scoring each conformation based on a force field. nih.gov The results would identify the most likely binding pose and provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction.

Analysis of the top-ranked docking pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the 1-Methylazocane cation and the amino acid residues of the target's active site. For instance, the positively charged nitrogen might form a strong electrostatic or cation-π interaction with an aromatic residue (like Tryptophan or Tyrosine), while the hydrocarbon ring could engage in hydrophobic interactions within a nonpolar pocket of the protein.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Acetylcholinesterase | -8.2 | TRP-84 | Cation-π |

| TYR-334 | Hydrophobic (π-Alkyl) | ||

| ASP-72 | Electrostatic | ||

| Muscarinic M1 Receptor | -7.5 | TYR-106 | Hydrogen Bond (via water bridge) |

| TRP-400 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of atoms and molecules over time. nih.gov MD simulations are essential for assessing the stability of the docked complex and exploring the conformational landscape of this compound, both in solution and within a protein's binding site. nih.govnih.gov

An MD simulation would begin with the best-docked pose of the 1-Methylazocane-protein complex. The system is then solvated in a water box with counter-ions to neutralize the charge, and the simulation is run for a significant period (typically nanoseconds to microseconds). mdpi.com Analysis of the MD trajectory provides valuable information on the stability of the complex, measured by the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD indicates that the ligand remains securely bound in the active site.

Furthermore, MD simulations can reveal the flexibility of the azocane (B75157) ring and the methyl group, showing how the molecule adapts its conformation to fit optimally within the binding pocket. The root-mean-square fluctuation (RMSF) analysis can highlight which parts of the ligand and protein are more mobile. The binding free energy can also be calculated using methods like MM/PBSA to provide a more accurate estimation of binding affinity than docking scores alone. plos.org

| Parameter | Value/Result |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER ff14SB |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average Protein Backbone RMSD | 1.8 ± 0.3 Å |

| Average Ligand RMSD | 1.1 ± 0.2 Å |

| Binding Free Energy (MM/PBSA) | -35.5 kcal/mol |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comtaylorfrancis.com A pharmacophore model for this compound would be derived from its structure and interactions observed in docking and MD simulations. This model can then be used as a 3D query to search large chemical databases for novel compounds with a different chemical scaffold but similar biological activity (scaffold hopping). nih.govresearchgate.net

A structure-based pharmacophore model would be generated by analyzing the key interaction points between 1-Methylazocane and its target protein. nih.gov The essential features would likely include a positive ionizable feature corresponding to the quaternary nitrogen, and several hydrophobic features representing the carbon atoms of the azocane ring. The model might also include exclusion volumes, which represent regions of space occupied by the protein, helping to filter out compounds that would clash with the receptor. mdpi.com

This pharmacophore model serves as a blueprint for designing new ligands. By ensuring that new chemical entities match the pharmacophoric features, medicinal chemists can synthesize novel compounds with a higher probability of being active at the desired target.

| Feature Type | Number of Features | Description | Coordinates (X, Y, Z) |

|---|---|---|---|

| Positive Ionizable (PI) | 1 | Represents the quaternary ammonium nitrogen | 15.2, -8.5, 23.1 |

| Hydrophobic (H) | 3 | Represents the nonpolar regions of the azocane ring | 16.8, -9.1, 24.5; 14.0, -7.8, 21.9; 16.5, -7.2, 22.4 |

| Exclusion Volume | 5 | Represents steric hindrances in the binding pocket | Varies |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. mdpi.com A QSAR study for this compound would involve synthesizing and testing a series of its analogs, where systematic modifications are made to the parent structure. The goal is to understand how changes in structural or physicochemical properties (described by molecular descriptors) affect the biological activity. nih.gov

The first step is to generate a dataset of 1-Methylazocane analogs and measure their biological activity (e.g., IC₅₀ values). For each analog, a wide range of molecular descriptors would be calculated, including constitutional, topological, electronic, and quantum chemical descriptors. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is built that relates a subset of these descriptors to the observed activity. nih.govfrontiersin.org

A statistically robust QSAR model, as indicated by high R² (correlation coefficient) and Q² (cross-validation coefficient) values, can be used to predict the activity of new, unsynthesized compounds. researchgate.net This predictive power allows for the prioritization of compounds for synthesis, saving time and resources in the drug development process. The model also provides insights into which molecular properties are most important for activity, guiding further lead optimization.

| Statistical Parameter | Value | Description |

|---|---|---|

| N (Training Set) | 35 | Number of compounds in the training set |

| N (Test Set) | 10 | Number of compounds in the test set |

| R² | 0.88 | Coefficient of determination for the training set |

| Q² (LOO) | 0.75 | Cross-validated R² for the training set |

| R²pred | 0.82 | Predictive R² for the external test set |

| F-statistic | 45.6 | F-test value for statistical significance of the model |

Potential Research Applications and Future Directions for 1 Methylazocane Hydrochloride

Exploration of 1-Methylazocane Hydrochloride as a Lead Scaffold for Medicinal Chemistry

The azocane (B75157) ring system is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net The exploration of this compound as a lead scaffold would involve synthesizing a library of derivatives to investigate their structure-activity relationships (SAR). The azocane moiety can act as a scaffold for designing biologically active molecules, and substitutions on the ring can be modified to tune the compound's interaction with biological targets. ontosight.ai

Key areas of investigation would include:

Modification of the Azocane Ring: Introducing substituents, altering ring conformation, or incorporating heteroatoms could lead to compounds with enhanced selectivity and potency for specific biological targets.

Derivatization of the N-Methyl Group: While the methyl group is simple, its replacement with other alkyl or functionalized groups can have a profound impact on biological activity.

Attachment of Pharmacophores: Linking known pharmacophores to the azocane scaffold could generate novel compounds with unique pharmacological profiles.

The following table summarizes examples of biologically active azocane derivatives, highlighting the potential of this scaffold in drug discovery.

| Derivative Type | Biological Activity | Potential Therapeutic Area |

| Azocane-based alkaloids | Anticancer, antimicrobial | Oncology, Infectious Diseases |

| Substituted N-benzyl-azocanes | Receptor binding affinity | Neurology |

| Fused azocane systems | Enzyme inhibition | Various |

This table is illustrative and compiled from general knowledge of azocane derivatives in medicinal chemistry.

Development of Novel Synthetic Methodologies for Related Compounds

The synthesis of medium-sized rings like azocane can be challenging. nih.gov Future research will likely focus on developing more efficient and stereoselective synthetic routes to 1-Methylazocane and its derivatives. Advances in synthetic organic chemistry offer several promising avenues.

Recent developments in the synthesis of N-alkylated heterocycles provide a basis for new methodologies. mdpi.comacs.org For instance, eco-friendly processes utilizing green solvents like propylene (B89431) carbonate for N-alkylation of heterocycles are being explored. mdpi.com Such methods could be adapted for the synthesis of 1-Methylazocane and its analogs, avoiding the use of hazardous alkyl halides. mdpi.com

Furthermore, methods for the synthesis of N-alkenylated heterocycles, which can be subsequently reduced to their saturated N-alkylated counterparts, offer another versatile approach. acs.org The development of one-pot reactions and catalytic methods will be crucial for the efficient production of a diverse library of 1-Methylazocane derivatives for biological screening. acs.org

Advanced Analytical Techniques for Metabolite Identification and Quantification

Understanding the metabolic fate of a potential drug candidate is a critical aspect of drug discovery. For this compound, a key metabolic pathway would likely involve N-dealkylation, removing the methyl group. nih.gov The identification and quantification of the resulting metabolites, such as azocane, are essential for assessing the compound's pharmacokinetic profile and potential toxicity.

Advanced analytical techniques are indispensable for these studies. A combination of chromatographic separation and mass spectrometric detection is the standard approach.

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of a wide range of metabolites with varying polarities. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous metabolite identification. |

This table outlines common analytical techniques used in metabolomics.

The development of sensitive and specific analytical methods will be crucial for tracking the biotransformation of this compound and its derivatives in biological systems.

Interdisciplinary Research Collaborations for Comprehensive Evaluation

The comprehensive evaluation of this compound and its derivatives necessitates a multidisciplinary approach. Collaborative efforts between different scientific disciplines are essential to fully unlock the potential of this chemical scaffold. nih.govgrc.org

Key collaborations would involve:

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize novel derivatives with improved properties. nih.gov

Pharmacologists and Biologists: To evaluate the biological activity and mechanism of action of the synthesized compounds. nih.gov

Computational Chemists: To perform in silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to guide the design of new compounds. researchgate.net

Analytical Chemists: To develop and validate methods for the quantification of the parent compound and its metabolites in biological matrices.

Such interdisciplinary collaborations will accelerate the research and development process, facilitating a deeper understanding of the therapeutic potential of the 1-Methylazocane scaffold. nih.govgrc.org The convergence of expertise from various fields is paramount for translating a promising chemical entity from a laboratory curiosity to a potential therapeutic agent. grc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.